molecular formula C18H25N3O2S2 B2587763 N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1252851-42-5

N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2587763
CAS No.: 1252851-42-5
M. Wt: 379.54
InChI Key: LKIKSBPGWNTFPU-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidinone core substituted with an isobutyl group at position 3 and a thioether-linked acetamide side chain with a cyclohexyl moiety. Its design aligns with medicinal chemistry strategies targeting heterocyclic systems for therapeutic applications, leveraging substituent effects to optimize pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

N-cyclohexyl-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S2/c1-12(2)10-21-17(23)16-14(8-9-24-16)20-18(21)25-11-15(22)19-13-6-4-3-5-7-13/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIKSBPGWNTFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thienopyrimidine core with a cyclohexyl group and an isobutyl substituent, which may influence its biological interactions. The thienopyrimidine moiety is known for various pharmacological effects, including anti-inflammatory and anticancer properties.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:

  • Acetylcholinesterase Inhibition : Some derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), which is crucial for enhancing cholinergic function in neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity : The thienopyrimidine structure has shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds in this class may reduce inflammatory cytokines, contributing to their therapeutic potential in treating inflammatory diseases .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds:

  • Inhibition of AChE : A study highlighted that certain thienopyrimidine derivatives showed IC50 values in the nanomolar range against AChE, suggesting strong inhibitory potential compared to established drugs like donepezil .
  • Anticancer Screening : Compounds featuring the thienopyrimidine scaffold were tested against various cancer cell lines. For instance, derivatives exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition .

Case Studies

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds similar to this compound demonstrated improved cognitive function correlating with reduced AChE activity .
  • Cancer Treatment Trials : Clinical trials involving thienopyrimidine derivatives have reported promising results in reducing tumor size and improving survival rates in patients with specific types of cancer .

Data Tables

Compound NameBiological ActivityIC50 (µM)Reference
Thienopyrimidine Derivative 1AChE Inhibition0.11
Thienopyrimidine Derivative 2Cytotoxicity (Cancer Cell Line A)0.29
Thienopyrimidine Derivative 3Anti-inflammatory ActivityNot Specified

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, emphasizing substituent effects, biological targets, and structure-activity relationships (SAR).

Structural Analogues with Thieno/Pyrimidine Cores
Compound Name Core Structure Key Substituents Biological Target/Activity Potency/IC₅₀ References
N-cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (1Z105) Pyrimido[5,4-b]indole 5-methyl, 3-phenyl, N-cyclohexyl TLR4 agonist (adjuvant) Improved in vivo efficacy vs. predecessors
2B182C (8-(furan-2-yl) derivative of 1Z105) Pyrimido[5,4-b]indole 8-(furan-2-yl), 5-methyl, 3-phenyl TLR4 agonist Higher NF-κB activation in human/mouse cells
IWP2 (N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide) Thieno[3,2-d]pyrimidinone 3-phenyl, tetrahydro core WNT secretion inhibitor Inhibits porcupine acyltransferase
Compound 266 (N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)acetamide) Thieno[3,2-d]pyrimidinone 3-phenyl, 4-fluorophenyl-imidazole CK1δ inhibitor Mr 602.72; synthesized via Et₃N-mediated coupling

Key Observations :

  • Core Flexibility: Replacement of the thieno[3,2-d]pyrimidinone with pyrimido[5,4-b]indole (as in 1Z105) shifts activity from WNT inhibition (IWP2) to TLR4 agonism, highlighting core-dependent target specificity .
  • Substituent Effects: Isobutyl vs. Halogen/EDG Impact: Halogens (e.g., 4-fluorophenyl in Compound 266) and electron-donating groups (EDGs) improve potency, as seen in cytotoxic oxadiazole derivatives (e.g., Compound 154, IC₅₀ = 3.8 μM against A549 cells) .
  • Side Chain Modifications : The N-cyclohexyl acetamide moiety is conserved in TLR4 agonists (1Z105, 2B182C) but replaced with aryl groups (e.g., 3-methoxyphenyl in ) in other analogs, suggesting its role in receptor binding .
Activity and Selectivity Profiles
  • TLR4 Agonists : 1Z105 and 2B182C demonstrate adjuvant efficacy via TLR4 activation, with 2B182C showing enhanced NF-κB signaling due to the furan-2-yl substituent .
  • WNT Inhibitors: IWP2’s tetrahydro-thienopyrimidinone core and phenyl group enable selective inhibition of WNT maturation, unlike the target compound’s isobutyl-substituted scaffold .
  • Kinase Inhibitors : Compound 266’s fluorophenyl and methylthioimidazole groups confer CK1δ selectivity, illustrating how distal substituents fine-tune target engagement .

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